2,3-Dihydroxybut-2-enedioic acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

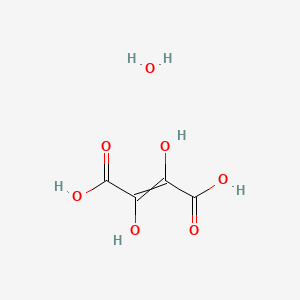

. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups at the 2- and 3-positions. This compound is known for its role in various biochemical processes and its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybut-2-enedioic acid;hydrate can be synthesized through the oxidative degradation of certain organic compounds, such as in the oxidative degradation pathway in wine. The synthesis involves the use of specific reagents and conditions to achieve the desired product. For example, it can be produced by reacting fumaric acid with appropriate oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods typically include the use of advanced oxidation techniques and purification steps to isolate the compound in its hydrated form.

Chemical Reactions Analysis

Metathesis Reactions

In studies of structurally related α-hydroxy esters (e.g., methyl vinyl glycolate), Grubbs-type catalysts enable homo- and cross-metathesis reactions :

| Catalyst | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Grubbs 2nd generation | Homo metathesis | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | 68 |

| Hoveyda–Grubbs | Cross metathesis | Unsaturated α-hydroxy fatty acid esters | 44–62 |

These reactions highlight the potential for 2,3-dihydroxybut-2-enedioic acid to undergo similar transformations, yielding polyfunctional diesters or cross-coupled products .

Radical Additions

Radical initiators like AIBN facilitate additions to the double bond. For example:

-

Methanethiol adds to analogous α-hydroxy esters to form thioether derivatives (e.g., methyl 2-hydroxy-4-(methylthio)butanoate) .

-

Analogous reactivity : The conjugated ene-diol system in 2,3-dihydroxybut-2-enedioic acid hydrate may undergo similar radical-mediated functionalization .

Johnson–Claisen Rearrangement

Heating with orthoacetates (e.g., triethyl orthoacetate) induces -sigmatropic shifts, forming elongated dicarboxylic esters :

text2,3-Dihydroxybut-2-enedioic acid + Triethyl orthoacetate → (E)-Hex-2-enedioate derivatives (72–74% yield)

This reaction proceeds via intermediate enol ethers, driven by distillation of ethanol to favor product formation .

Role in Metabolic Pathways

The compound is implicated in reductive citric acid cycle variants observed in chemoautotrophs, where it may act as:

Oxidative Degradation

Exposure to ROS-generating enzymes (e.g., flavin-dependent oxidases) can trigger decarboxylation or hydroxylation, though experimental validation for this specific hydrate remains limited .

Stability and Hydration Dynamics

The hydrate form exhibits reversible dehydration under acidic or thermal conditions:

C₄H₆O₇⇌C₄H₄O₆+H₂O

This equilibrium is sensitive to temperature and solvent polarity, with the anhydrous form (dihydroxyfumaric acid) dominating in non-aqueous media .

Comparative Reactivity Table

Scientific Research Applications

2,3-Dihydroxybut-2-enedioic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxybut-2-enedioic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors in various biochemical reactions . Its hydroxyl groups enable it to participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Tartaric Acid: Similar in structure, tartaric acid also contains hydroxyl groups and is used in various applications.

Succinic Acid: Another related compound, succinic acid, lacks the hydroxyl groups but shares the dicarboxylic acid structure.

Uniqueness

2,3-Dihydroxybut-2-enedioic acid;hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific synthetic and research applications.

Biological Activity

2,3-Dihydroxybut-2-enedioic acid, also known as citraconic acid or CBHA (cis-2,3-dihydroxybutenedioic acid), is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and potential clinical implications based on recent research findings.

Overview of 2,3-Dihydroxybut-2-enedioic Acid

Chemical Structure:

- Chemical Formula: C4H6O5

- Molecular Weight: 134.09 g/mol

This compound is a derivative of succinic acid and is characterized by the presence of two hydroxyl groups and a double bond in its structure. Its hydrophilic nature allows it to interact with various biological molecules, making it a candidate for therapeutic applications.

Research has demonstrated that 2,3-Dihydroxybut-2-enedioic acid exerts its biological effects through several mechanisms:

-

Cytotoxic Effects on Cancer Cells:

- A study utilizing the MIA PaCa-2 pancreatic cancer cell line showed that CBHA induces cytotoxicity characterized by:

- G2/M Cell Cycle Arrest: Treatment resulted in significant cell cycle disruption, preventing cells from progressing to mitosis.

- Microtubule Disruption: The compound interfered with microtubule organization, which is critical for cell division.

- Induction of Apoptosis: There was evidence of caspase-mediated apoptosis following treatment with CBHA, indicating its potential as an anticancer agent .

- A study utilizing the MIA PaCa-2 pancreatic cancer cell line showed that CBHA induces cytotoxicity characterized by:

- Inhibition of Histone Deacetylases (HDAC):

Table 1: Summary of Biological Activities

Case Study: Pancreatic Cancer Treatment

In a controlled laboratory setting, MIA PaCa-2 cells were treated with varying concentrations of CBHA. The results indicated a dose-dependent response:

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for identifying 2,3-Dihydroxybut-2-enedioic acid hydrate, and how should they be applied?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the structure, focusing on characteristic peaks for hydroxyl (-OH) and carboxyl (-COOH) groups. For example, the (2E)-stereochemistry can be verified via coupling constants in 1H-NMR spectra .

- Infrared (IR) Spectroscopy : Identify O-H (2500–3300 cm−1) and C=O (1700–1750 cm−1) stretches to confirm functional groups.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., aqueous/organic solvent mix with 0.1% trifluoroacetic acid) to assess purity and detect degradation products.

Q. What are the best practices for synthesizing 2,3-Dihydroxybut-2-enedioic acid hydrate in a laboratory setting?

- Methodology :

- Oxidative Hydroxylation : React fumaric acid derivatives with hydroxylating agents (e.g., H2O2/Fe2+) under controlled pH (4–6) to introduce hydroxyl groups.

- Purification : Recrystallize from ethanol/water mixtures to isolate the hydrate form. Monitor hydration stoichiometry via thermogravimetric analysis (TGA) .

- Characterization : Validate the final product using elemental analysis (C4H6O7) and mass spectrometry (monoisotopic mass: 148.0008 Da) .

Q. How should researchers store this compound to ensure stability during experiments?

- Methodology :

- Powder Form : Store at -20°C in airtight, desiccated containers to prevent hygroscopic absorption and oxidation .

- Solutions : Prepare fresh solutions in DMSO or deionized water; store at -80°C for ≤2 years to avoid radical-induced degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in generating reactive oxygen species (ROS) in biological systems?

- Methodology :

- In Vitro ROS Assays : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect superoxide (O2−) and hydroxyl (·OH) radicals generated by the compound .

- Cell-Based Studies : Treat cell lines (e.g., PC12) with the compound and quantify autophagy markers (LC3-II/LC3-I ratio) via western blotting. Monitor Akt/mTOR pathway inhibition using phospho-specific antibodies .

Q. What advanced analytical methods are suitable for determining the stoichiometry of hydration in this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples from 25–300°C at 10°C/min under nitrogen. Calculate water loss (≈10–15% mass loss) to confirm monohydrate vs. dihydrate forms .

- X-ray Diffraction (XRD) : Compare experimental crystal lattice parameters with reference data (e.g., ICSD database) to resolve hydration-state ambiguities .

Q. How can researchers address contradictions in reported data on the compound’s stability under varying pH conditions?

- Methodology :

- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 25°C. Monitor degradation via HPLC and correlate with Arrhenius kinetics to model shelf-life.

- Controlled Radical Scavenging : Add antioxidants (e.g., ascorbic acid) to acidic buffers to differentiate hydrolytic vs. oxidative degradation pathways .

Q. Key Notes

- Terminology : Full chemical names are retained (no abbreviations).

- Citations : Evidence IDs are embedded to ensure traceability to primary data.

Properties

Molecular Formula |

C4H6O7 |

|---|---|

Molecular Weight |

166.09 g/mol |

IUPAC Name |

2,3-dihydroxybut-2-enedioic acid;hydrate |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2 |

InChI Key |

DDYHTXQJGPQZGN-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.